B1576406 Human Histatin 2

Human Histatin 2

Cat. No.: B1576406
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Human Histatin 2 is a 27-amino acid cationic peptide (Sequence: H-RKFHEKHHSHREFPFYGDYGSNYLYDN-OH) with a molecular weight of 3444.6 Da. It is an autoproteolytic product derived from Histatin 1 and is naturally found in human saliva . This peptide is recognized for its significant role in basic and applied biomedical research, primarily due to its cell-activating properties. Studies indicate that Histatin 1 and Histatin 2 are efficiently taken up by mammalian cells and co-localize with intracellular organelles, specifically the mitochondria and endoplasmic reticulum. This association is believed to be a key determinant of their function in promoting metabolic activity in various cell types, including human keratinocytes and gingival fibroblasts . A primary area of investigation for Histatin 2 is its potent efficacy in stimulating the migration and adhesion of epithelial cells and fibroblasts, making it a compelling subject for wound healing research . Furthermore, as part of the histatin family, it possesses inherent antimicrobial and antifungal activities, contributing to the innate immune defense of the oral cavity . Researchers utilize this compound to explore these mechanisms and their potential applications in areas such as tissue regeneration, oral health, and the development of novel antimicrobial agents. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antimicrobial

sequence

RKFHEKHHSHREFPFYGDYGSNYLYDN

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Histatin 2 exhibits potent antifungal and antibacterial activity, making it a valuable candidate for therapeutic applications in oral health.

  • Fungal Inhibition : Hst2 demonstrates significant antifungal effects against pathogens like Candida albicans. It disrupts fungal cell membranes by binding to potassium transporters, leading to cell death through potassium leakage . The minimum inhibitory concentration (MIC) for Hst2 against Candida albicans is reported to be between 8–16 μg/mL .
  • Bacterial Activity : In addition to its antifungal properties, Hst2 has antibacterial effects against various pathogens including Staphylococcus aureus and Pseudomonas aeruginosa . This dual action positions Hst2 as a potential therapeutic agent in treating infections associated with xerostomia (dry mouth), where patients are more susceptible to opportunistic infections .

Wound Healing

Hst2 plays a crucial role in promoting wound healing through several mechanisms:

  • Cell Migration : Studies indicate that Hst2 enhances the migration and proliferation of epithelial cells, which is vital for wound closure. It activates pathways such as ERK1/2, facilitating epithelial cell movement during the healing process .
  • Tissue Regeneration : Histatins, including Hst2, are considered major wound-closure factors in human saliva. They stimulate the repair of both soft and hard tissues by promoting cell adhesion and migration . The ability of Hst2 to maintain cell viability under stress conditions further underscores its potential as a therapeutic agent in regenerative medicine .

Cell Activation

Apart from antimicrobial and wound healing properties, Hst2 exhibits several cell-activating functions:

  • Promoting Cell Adhesion and Spreading : Hst2 has been shown to enhance the adhesion and spreading of various mammalian cells, including keratinocytes and fibroblasts. This property is crucial for maintaining tissue integrity and function .
  • Metabolic Activity : Research indicates that Hst2 promotes metabolic activity in human cells, which is essential for cellular health and function during tissue repair processes .

Potential Clinical Applications

Given its multifaceted roles, Hst2 has several potential clinical applications:

Application AreaDescription
Oral Health Use in mouthwashes or topical treatments to prevent fungal infections in immunocompromised patients.
Wound Care Inclusion in wound dressings or gels to enhance healing rates and reduce infection risk.
Biomarker Development Potential use as a biomarker for conditions like HIV/AIDS where histatin levels are altered.
Tissue Engineering Application in scaffolds for tissue regeneration due to its cell-activating properties.

Case Studies

  • Histatin 1 and 2 in Oral Wound Healing : A study demonstrated that both Hst1 and Hst2 significantly enhanced re-epithelialization in an oral keratinocyte model, suggesting their utility in treating oral ulcers or surgical wounds .
  • Histatins in HIV Patients : Research indicated that reduced levels of histatins correlate with increased fungal infections in HIV-positive individuals. This suggests that monitoring histatin levels could serve as a diagnostic tool for opportunistic infections .
  • Hybrid Peptide Development : Innovative approaches combining Hst2 with other peptides have shown enhanced antimicrobial activity while reducing cytotoxicity, indicating potential for developing new therapeutic agents .

Comparison with Similar Compounds

Clinical and Therapeutic Implications

  • Hst2/Hst1: Potential applications in regenerative dentistry due to wound-healing properties .
  • Hst5 : Engineered liposomal formulations for sustained antifungal delivery .
  • Hst3 : Metal-binding capacity could be leveraged for designing antimicrobial coatings .

Preparation Methods

Peptide Cleavage and Deprotection from Resin

After chain assembly, peptides are cleaved from the resin using strong acidic cocktails:

  • Cleavage Reagent:
    Reagent K, a mixture containing trifluoroacetic acid (TFA), water, thioanisole, phenol, and 1,2-ethanedithiol, is used for approximately two hours at room temperature to remove protecting groups and release the peptide.

  • Peptide Isolation:
    Post-cleavage, peptides are precipitated with cold ether, centrifuged, and lyophilized after dissolution in a water-acetonitrile mixture containing 0.1% TFA.

Purification Techniques

Given the moderate crude purity after synthesis, purification is critical for obtaining biologically active Human Histatin 2.

3.1 Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Method:
    Preparative RP-HPLC using C18 columns is the standard for purification. A linear gradient of acetonitrile in water with 0.1% TFA is applied, typically ranging from 15% to 45% acetonitrile over 20 minutes at flow rates around 20 mL/min for preparative scale.

  • Purity Achievement:
    Analytical RP-HPLC confirms that purified peptides reach at least 95% purity. Monitoring is done at 214 nm absorbance, targeting the peptide bond.

3.2 Hydroxyapatite Chromatography

  • Alternative Purification:
    For native histatins isolated from saliva, hydroxyapatite chromatography in 6 mol/L urea is effective. Histatins exhibit high affinity for hydroxyapatite even under denaturing conditions, enabling their separation from other salivary proteins.

  • Process:
    Fresh saliva is immediately treated with urea to inhibit proteases, then subjected to hydroxyapatite chromatography. Eluted fractions containing histatins are further purified by RP-HPLC to isolate specific peptides like Histatin 2.

Analytical Characterization

  • Mass Spectrometry and HPLC:
    Purified this compound is characterized by liquid chromatography-mass spectrometry (LC-MS) and analytical HPLC to confirm molecular weight, purity, and sequence integrity.

  • Amino Acid Analysis:
    Edman degradation and amino acid composition analyses verify the sequence and histidine content, ensuring the identity of Histatin 2.

Summary Table of Key Preparation Parameters

Step Method/Condition Details/Notes Reference
Peptide Synthesis Solid-phase Fmoc chemistry, AFPS Coupling time: 40-150 s per amino acid; HATU/PyAOP activators; 90 °C flow synthesis
Cleavage from Resin Reagent K (82.5% TFA, 5% water, others) 2 hours at room temp; precipitation with cold ether
Purification Preparative RP-HPLC on C18 column Gradient 15-45% acetonitrile + 0.1% TFA; purity >95%
Alternative Purification Hydroxyapatite chromatography in 6 M urea For native peptide isolation from saliva; followed by RP-HPLC
Analytical Characterization LC-MS, analytical HPLC, Edman degradation Confirms purity, sequence, and molecular weight

Q & A

Q. What are the primary biological functions of Human Histatin 2, and how are these functions experimentally validated?

this compound is a cationic peptide implicated in wound closure and antimicrobial activity, distinct from Histatin 5’s primary role in fungal inhibition. Experimental validation typically involves:

  • In vitro wound healing assays : Scratch assays using epithelial cell lines to measure migration rates under Histatin 2 treatment .
  • Antimicrobial susceptibility testing : Broth microdilution or agar diffusion assays against pathogens like C. albicans to determine minimum inhibitory concentrations (MICs) .
  • Structural analysis : Circular dichroism (CD) spectroscopy to assess secondary structure and stability under physiological conditions .

Q. What standardized methodologies are recommended for isolating and characterizing this compound from salivary samples?

Isolation protocols include:

  • Salivary protein extraction : Centrifugation and ultrafiltration to concentrate histatins, followed by reverse-phase HPLC for purification .
  • Mass spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight and purity.
  • Functional validation : Radial diffusion assays for antimicrobial activity and cell migration assays for wound-healing efficacy .

Q. How should researchers design in vitro experiments to assess Histatin 2’s dual roles in antimicrobial activity and tissue repair?

  • Dose-response studies : Test varying concentrations (e.g., 0.1–100 µg/mL) to identify optimal bioactivity thresholds.
  • Time-lapse imaging : Monitor wound closure kinetics in keratinocyte cultures treated with Histatin 2.
  • Control groups : Include untreated cells, scrambled peptides, and Histatin 5 as a comparator .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations reconcile discrepancies between experimental data on Histatin 2’s structural behavior?

Discrepancies in hydrodynamic radius measurements or secondary structure predictions (e.g., polyproline II vs. random coil) require:

  • Integrating multi-modal data : Combine small-angle X-ray scattering (SAXS), NMR, and MD simulations to reweight conformational ensembles .
  • Temperature-dependent studies : Analyze structural compactness and flexibility under varying thermal conditions to model environmental influences .

Q. What strategies address contradictory findings between Histatin 2’s wound-healing efficacy and its limited antimicrobial potency compared to Histatin 5?

  • Mechanistic dissection : Use siRNA knockdown or CRISPR-edited cell lines to identify signaling pathways (e.g., EGFR activation) specific to wound repair.
  • Synergistic assays : Test combinatorial effects with other antimicrobial peptides (e.g., LL-37) to enhance broad-spectrum activity .

Q. What translational steps are critical for advancing Histatin 2 from preclinical studies to clinical trials?

  • Phase I/II trial design : Adopt protocols from P-113 (a Histatin 5 derivative), including randomized, double-blind studies with placebo controls .
  • Endpoint selection : Include plaque index, gingival inflammation, and safety biomarkers (e.g., cytokine profiles) .
  • Ethical compliance : Submit protocols to Institutional Review Boards (IRBs) for participant consent and risk-benefit analysis .

Q. How should researchers optimize experimental conditions to study Histatin 2’s interaction with host microbiota?

  • Metagenomic profiling : 16S rRNA sequencing of oral microbiome samples pre- and post-treatment.
  • Biofilm assays : Use confocal microscopy to quantify C. albicans biofilm inhibition on hydroxyapatite surfaces mimicking dental enamel .

Q. What statistical frameworks are recommended for analyzing dose-dependent responses in Histatin 2 studies?

  • Non-linear regression models : Fit sigmoidal curves (e.g., Hill equation) to dose-response data.
  • Multivariate analysis : Apply ANOVA or mixed-effects models to account for inter-subject variability in clinical data .

Methodological Best Practices

Q. How can researchers ensure reproducibility when testing Histatin 2 in diverse cellular models?

  • Standardized cell lines : Use ATCC-validated keratinocytes (e.g., HaCaT) or primary cells from pooled donors.
  • Pre-registration : Share protocols on platforms like Bio-protocol or *Protocols.io * to minimize batch effects .

Q. What ethical considerations are paramount when designing human studies involving Histatin 2?

  • Informed consent : Disclose risks of oral microbiome shifts or mucosal irritation.
  • Data anonymization : Encrypt participant identifiers in datasets shared publicly .

Data Presentation and Dissemination

Q. How should conflicting data between in vitro and in silico models of Histatin 2 be reported?

  • Transparent reporting : Highlight limitations of simulations (e.g., force field inaccuracies) alongside experimental variability in publications.
  • Supplementary materials : Provide raw SAXS/NMR data and simulation trajectories in public repositories .

Q. What meta-analysis frameworks are suitable for synthesizing Histatin 2 research across heterogeneous studies?

  • PRISMA guidelines : Systematically extract data from peer-reviewed articles, excluding non-validated commercial assays .
  • Forest plots : Visualize effect sizes (e.g., wound closure rates) with 95% confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.